Comparison of Tubulin Polymerization Inhibition Against Natural Product Benchmark
6-Chloro-2-phenylquinolin-4-ol was identified as a potent inhibitor of tubulin polymerization, with activity described as 'nearly comparable to that of the potent antimitotic natural products colchicine, podophyllotoxin, and combretastatin A-4' [1]. The study confirms its mechanism as a direct inhibitor of tubulin assembly, a critical step in cell division. This provides a strong, natural product-based benchmark for its activity, distinguishing it from less potent or non-antimitotic analogs.
| Evidence Dimension | Inhibition of tubulin polymerization |
|---|---|
| Target Compound Data | Potent inhibitor; described as nearly comparable to colchicine [1]. |
| Comparator Or Baseline | Colchicine, podophyllotoxin, combretastatin A-4 (natural product antimitotics) |
| Quantified Difference | Activity was 'nearly comparable' but not quantified with a direct IC50 value in the available abstract [1]. |
| Conditions | In vitro tubulin polymerization assay [1]. |
Why This Matters
This comparison provides a reliable biological activity benchmark against well-characterized antimitotic agents, justifying its use as a tool compound for studying microtubule dynamics over less-characterized analogs.
- [1] Kuo, S. C., Lee, H., Juang, J. P., Lin, Y. T., Wu, T. S., Chang, J. J., Lednicer, D., Paull, K. D., Lin, C. M., & Hamel, E. (1993). Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds: identification as antimitotic agents interacting with tubulin. Journal of Medicinal Chemistry, 36(9), 1146-1156. View Source
